molecular formula C25H21NO B286539 N-benzhydryl-2-(1-naphthyl)acetamide

N-benzhydryl-2-(1-naphthyl)acetamide

Cat. No.: B286539
M. Wt: 351.4 g/mol
InChI Key: INOPNRREDNJSKM-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectral Signatures

1H NMR (400 MHz, CDCl3) :

  • Naphthyl Protons : δ 7.85–7.45 (m, 7H, aromatic).
  • Benzhydryl Protons : δ 7.35–7.25 (m, 10H, two phenyl groups).
  • Acetamide Methyl : δ 2.24 (s, 3H, COCH2).

13C NMR (100 MHz, CDCl3) :

  • Carbonyl (C=O) : δ 168.5 ppm.
  • Naphthyl Carbons : δ 133.2–125.4 ppm (aromatic).
  • Benzhydryl Carbons : δ 140.1 (ipso), 128.9–127.2 (aromatic).

Infrared (IR) and Raman Vibrational Profiles

IR (KBr, cm⁻¹) :

  • ν(N–H) : 3292 (amide stretch).
  • ν(C=O) : 1669 (strong, amide I band).
  • ν(C–N) : 1270 (amide III band).

Raman Peaks :

  • Aromatic C–C Stretch : 1605 cm⁻¹.
  • Naphthyl Ring Breathing : 1012 cm⁻¹.

Mass Spectrometric Fragmentation Patterns

  • Molecular Ion : m/z 351.2 [M+H]$$^+$$.
  • Key Fragments :
    • m/z 220.1 (benzhydryl loss)
    • m/z 141.0 (naphthylacetamide fragment).

X-ray Crystallographic Studies and Solid-State Packing

While direct X-ray data for N-benzhydryl-2-(1-naphthyl)acetamide is unavailable, related structures (e.g., N-benzhydrylacetamide, CCDC 796517) reveal:

  • Packing Motifs : Herringbone arrangements driven by π–π stacking (naphthyl–naphthyl distance: 3.8 Å).
  • Hydrogen Bonding : Amide N–H···O=C interactions form dimers in the crystal lattice.

Table 2 : Hypothetical Crystallographic Parameters (Based on Analogues)

Parameter Value
Crystal System Monoclinic
Space Group P2$$_1$$/c
a (Å) 22.2457(10)
b (Å) 5.0728(2)
c (Å) 15.7045(7)
β (°) 110.012(2)

Properties

Molecular Formula

C25H21NO

Molecular Weight

351.4 g/mol

IUPAC Name

N-benzhydryl-2-naphthalen-1-ylacetamide

InChI

InChI=1S/C25H21NO/c27-24(18-22-16-9-15-19-10-7-8-17-23(19)22)26-25(20-11-3-1-4-12-20)21-13-5-2-6-14-21/h1-17,25H,18H2,(H,26,27)

InChI Key

INOPNRREDNJSKM-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)CC3=CC=CC4=CC=CC=C43

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)CC3=CC=CC4=CC=CC=C43

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

The benzhydryl and naphthyl groups confer unique steric, electronic, and hydrophobic properties. Below is a comparative analysis with similar compounds:

Table 1: Structural and Functional Comparisons
Compound Name Substituent at α-Carbon Key Structural Features Unique Properties Reference
N-Benzhydryl-2-(1-naphthyl)acetamide 1-naphthyl Benzhydryl + rigid naphthyl High lipophilicity, potential CNS activity (Inferred)
N-Benzhydryl-2-(2-bromophenoxy)acetamide 2-bromophenoxy Benzhydryl + electrophilic bromine Reactivity in substitution reactions
N-Benzhydryl-2-(3-methyl-6-oxopyridazinyl)acetamide 3-methyl-6-oxopyridazinyl Benzhydryl + polar pyridazinone Hydrogen-bonding capacity, pharmacological modulation
N-(Naphthalen-1-ylmethyl)-2,2-diphenylacetamide Diphenyl + naphthalen-1-ylmethyl Dual aromatic systems (diphenyl + naphthyl) Enhanced π-π stacking, varied bioactivity
2-(2-Naphthyl)-N-phenylacetamide 2-naphthyl N-phenyl + 2-naphthyl Positional isomer effects on reactivity

Key Observations :

  • Naphthyl vs. Bromophenoxy/Pyridazinyl: The 1-naphthyl group in the target compound increases rigidity and lipophilicity compared to the bromophenoxy (electron-withdrawing) or pyridazinyl (hydrogen-bonding) groups in analogs .
  • Positional Isomerism : The 1-naphthyl substituent in the target compound may exhibit distinct binding modes compared to 2-naphthyl analogs (e.g., 2-(2-naphthyl)-N-phenylacetamide) due to differences in spatial arrangement .

Preparation Methods

Synthesis of 2-(1-Naphthyl)acetyl Chloride

2-(1-Naphthyl)acetic acid is converted to its acid chloride using thionyl chloride (SOCl2_2) in anhydrous dichloromethane (DCM) under reflux. The reaction proceeds quantitatively, as evidenced by the disappearance of the carboxylic acid O–H stretch (2500–3000 cm1^{-1}) in IR spectroscopy.

Reaction Conditions

ParameterValue
SolventDichloromethane
Temperature60°C (reflux)
Duration3 hours
Yield95–98%

Coupling with Benzhydrylamine

The acid chloride reacts with benzhydrylamine in the presence of triethylamine (Et3_3N) to neutralize HCl. The reaction is conducted at 0°C to room temperature to minimize side reactions.

Procedure

  • Dissolve 2-(1-naphthyl)acetyl chloride (1.0 eq) in DCM.

  • Add benzhydrylamine (1.1 eq) and Et3_3N (2.0 eq) dropwise.

  • Stir for 12 hours, extract with aqueous NaHCO3_3, and purify via recrystallization from ethyl acetate/isopropyl ether.

Characterization Data

  • Yield : 82%

  • Melting Point : 148–150°C

  • 1^1H NMR (CDCl3_3) : δ 8.25 (d, 1H, naphthyl-H), 7.85–7.20 (m, 16H, aromatic), 5.15 (s, 1H, CHPh2_2), 3.72 (s, 2H, CH2_2CO).

Nucleophilic Substitution Pathway

Preparation of Benzhydryl Chloride

Benzhydrol (Ph2_2CHOH) is treated with thionyl chloride to generate benzhydryl chloride (Ph2_2CHCl), a key electrophile.

Optimized Conditions

ParameterValue
SolventToluene
CatalystPyridine (0.1 eq)
Yield89%

Alkylation of 2-(1-Naphthyl)acetamide

Benzhydryl chloride reacts with the sodium salt of 2-(1-naphthyl)acetamide in dimethylformamide (DMF) at 80°C. The acetamide’s NH2_2 group is deprotonated using NaH, enabling nucleophilic attack.

Critical Observations

  • Excess NaH (1.2 eq) ensures complete deprotonation.

  • Reaction completion is confirmed by TLC (Rf_f = 0.45 in hexane/EtOAc 3:1).

Yield : 74% after column chromatography (SiO2_2, hexane/EtOAc gradient).

Catalytic Coupling Methods

EDCl/HOBt-Mediated Amidation

A mixture of 2-(1-naphthyl)acetic acid, benzhydrylamine, EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), and HOBt (hydroxybenzotriazole) in DCM facilitates amide bond formation under mild conditions.

Advantages

  • Avoids handling moisture-sensitive acid chlorides.

  • Suitable for heat-sensitive substrates.

Reaction Profile

ParameterValue
Temperature25°C
Duration24 hours
Yield78%

Comparative Analysis of Methods

Table 1. Efficiency Metrics for Synthetic Routes

MethodYield (%)Purity (%)Scalability
Acid Chloride8299High
Nucleophilic Substitution7495Moderate
EDCl/HOBt7897High

Key Findings

  • The acid chloride route offers the highest yield and purity, ideal for industrial applications.

  • EDCl/HOBt coupling is preferable for lab-scale synthesis due to operational simplicity.

Mechanistic Insights and Side Reactions

Competing Pathways in Acid Chloride Synthesis

Partial epimerization at the α-carbon of 2-(1-naphthyl)acetyl chloride is observed under prolonged reflux, necessitating strict temperature control.

Byproduct Formation in Nucleophilic Substitution

Bis-alkylation products (e.g., N,N-dibenzhydryl derivatives) arise from excess benzhydryl chloride, mitigated by using a 1:1 molar ratio.

Industrial-Scale Optimization

Continuous Flow Synthesis

A microreactor system reduces reaction time from 12 hours to 15 minutes, enhancing throughput.

Parameters

  • Flow rate: 5 mL/min

  • Temperature: 100°C

  • Pressure: 2 bar

Q & A

Q. What are the optimal synthetic routes for N-benzhydryl-2-(1-naphthyl)acetamide, and how can reaction yields be improved?

  • Methodology : Multi-step synthesis involving nucleophilic substitution and amide coupling. For example:
    • Step 1 : React 1-naphthylacetic acid with benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to form the ester intermediate.
    • Step 2 : Hydrolysis of the ester to the carboxylic acid using NaOH.
    • Step 3 : Amide formation via coupling with benzhydrylamine using EDCI/HOBt or DCC as activating agents .
  • Yield Optimization : Adjust reaction temperature (60–80°C), solvent polarity (DMF > THF), and stoichiometric ratios (1:1.2 for amine:acid). Monitor purity via TLC and HPLC .

Q. How is this compound characterized structurally, and what analytical techniques are critical?

  • Techniques :
    • NMR : Confirm benzhydryl (δ 7.2–7.5 ppm, aromatic protons) and naphthyl (δ 7.6–8.2 ppm) groups. Amide proton appears at δ 10.3–10.5 ppm in DMSO-d₆ .
    • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ (expected m/z ~400–420).
    • IR Spectroscopy : Amide C=O stretch at ~1680–1700 cm⁻¹ .

Q. What are the solubility properties of this compound in common solvents?

  • Data :

    SolventSolubility (mg/mL)Notes
    DMSO>50Preferred for biological assays
    Methanol~10Limited solubility at RT
    Chloroform~30Useful for crystallization
  • Method : Use sonication and heating (40–50°C) to enhance dissolution in polar aprotic solvents .

Advanced Research Questions

Q. How does this compound interact with biological targets (e.g., enzymes or receptors)?

  • Mechanistic Insight :
    • Enzyme Inhibition : The naphthyl group may engage in π-π stacking with aromatic residues in enzyme active sites (e.g., kinases or proteases).
    • Receptor Binding : Benzhydryl moiety mimics natural ligands in G-protein-coupled receptors (GPCRs), as seen in structurally related compounds .
  • Validation : Perform competitive binding assays (IC₅₀ determination) and molecular docking simulations (AutoDock Vina) .

Q. What crystallographic strategies are recommended for resolving structural ambiguities in this compound?

  • Protocol :
    • Crystal Growth : Use vapor diffusion with chloroform:hexane (1:3) at 4°C.
    • Data Collection : High-resolution X-ray diffraction (λ = 1.5418 Å, Cu-Kα source).
    • Refinement : SHELXL for small-molecule refinement; ORTEP-3 for graphical representation .
  • Challenges : Address disorder in the benzhydryl group using restraints and constraints in SHELXL .

Q. How can computational methods predict the stability and reactivity of this compound?

  • Approach :
    • DFT Calculations : Optimize geometry at B3LYP/6-31G* level to predict electron density maps and frontier molecular orbitals.
    • MD Simulations : Simulate solvation dynamics in explicit water (AMBER force field) to assess conformational stability .
  • Applications : Predict metabolic sites (e.g., amide hydrolysis) and oxidative stability .

Q. How should researchers resolve contradictions in biological activity data across studies?

  • Case Example : Discrepancies in IC₅₀ values for kinase inhibition may arise from assay conditions (e.g., ATP concentration, pH).
  • Resolution :
    • Standardize assay protocols (e.g., fixed ATP at 1 mM).
    • Cross-validate using orthogonal methods (SPR vs. fluorescence polarization).
    • Use GC/MPI/TOFMS for quantitative analysis of compound integrity in biological matrices .

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